molecular formula C16H21N3O2 B14924170 N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14924170
M. Wt: 287.36 g/mol
InChI Key: SAKRZAJJFBONSJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique structure combining a cyclohexyl group, multiple methyl groups, and an oxazolo-pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo-pyridine core, followed by the introduction of the cyclohexyl and methyl groups. Common reagents used in these reactions include cyclohexylamine, methyl iodide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • N-cyclohexyl-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall effectiveness in various applications.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-cyclohexyl-N,3,6-trimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H21N3O2/c1-10-9-13(14-11(2)18-21-15(14)17-10)16(20)19(3)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3

InChI Key

SAKRZAJJFBONSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)N(C)C3CCCCC3

Origin of Product

United States

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